molecular formula C15H23ClN2O2S2 B2634823 {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE CAS No. 1428355-15-0

{[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE

Cat. No.: B2634823
CAS No.: 1428355-15-0
M. Wt: 362.93
InChI Key: OUUSRMUQFCACQJ-UHFFFAOYSA-N
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Description

{[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is a synthetic organic compound that features a thiazepane ring, a chlorinated benzenesulfonyl group, and a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiazepane Ring: Starting with a suitable precursor, the thiazepane ring can be formed through cyclization reactions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Chlorination: The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.

    Attachment of the Dimethylamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic chlorine atom is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce sulfides.

Scientific Research Applications

Chemistry

In organic synthesis, {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can serve as a building block for more complex molecules.

Biology

The compound could be explored for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential.

Industry

The compound could find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(3-BROMO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
  • {[4-(3-FLUORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE

Uniqueness

The unique combination of the thiazepane ring, chlorinated benzenesulfonyl group, and dimethylamine moiety in {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S2/c1-12-14(16)6-4-7-15(12)22(19,20)18-8-5-9-21-11-13(18)10-17(2)3/h4,6-7,13H,5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUSRMUQFCACQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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